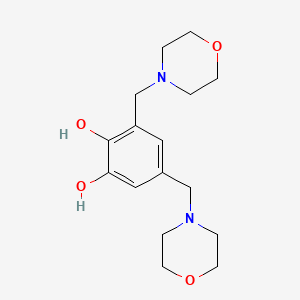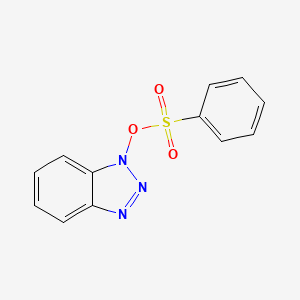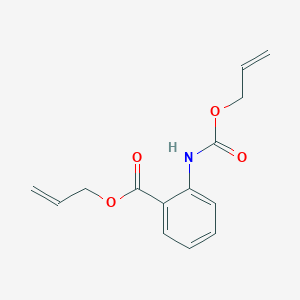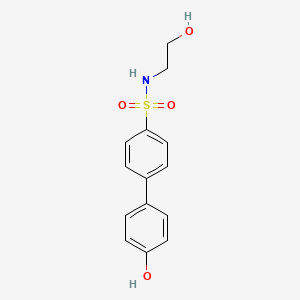
N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide is an organic compound characterized by the presence of both hydroxy and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzenesulfonamide and 2-chloroethanol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-hydroxybenzenesulfonamide is dissolved in a suitable solvent like dimethylformamide (DMF). 2-chloroethanol is then added dropwise to the solution while maintaining the temperature at around 60-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of N-(2-hydroxyethyl)-4-(4-aminophenyl)benzenesulfonamide.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.
Medicine
Medically, this compound is investigated for its potential as an anti-inflammatory agent. The presence of hydroxy and sulfonamide groups contributes to its ability to interact with biological targets involved in inflammation pathways.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The hydroxy groups enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzenesulfonamide: Lacks the hydroxyethyl group, making it less versatile in chemical modifications.
N-(2-hydroxyethyl)benzenesulfonamide: Lacks the additional hydroxy group on the phenyl ring, reducing its potential for hydrogen bonding.
4-(4-hydroxyphenyl)benzenesulfonamide: Lacks the hydroxyethyl group, limiting its solubility and reactivity.
Uniqueness
N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide stands out due to the presence of both hydroxy and sulfonamide groups, which provide a balance of hydrophilicity and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-10-9-15-20(18,19)14-7-3-12(4-8-14)11-1-5-13(17)6-2-11/h1-8,15-17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPESFOADRKJISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

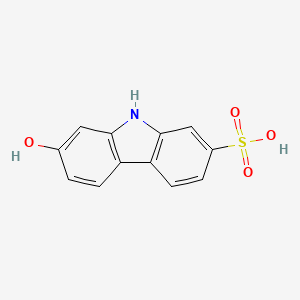
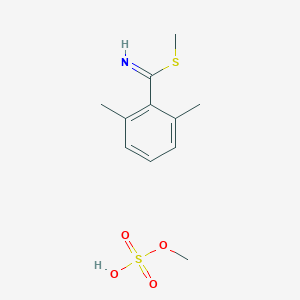

![1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile](/img/structure/B8040498.png)

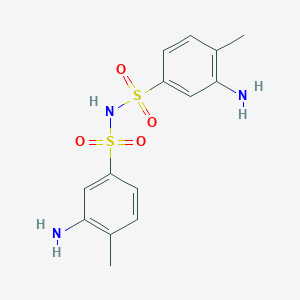
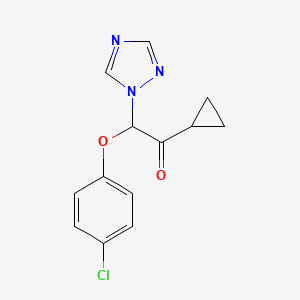
![3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione](/img/structure/B8040534.png)
![4-[4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B8040536.png)
